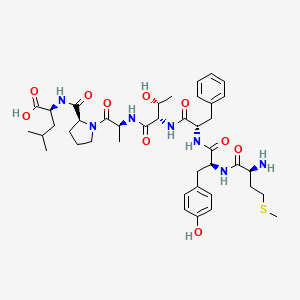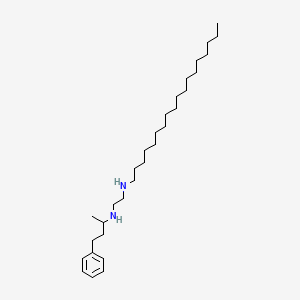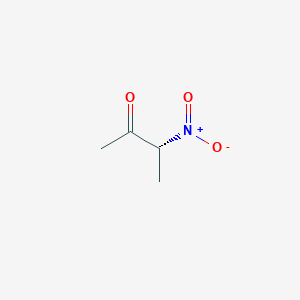![molecular formula C20H16N2O4 B14223742 Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate CAS No. 828915-35-1](/img/structure/B14223742.png)
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C18H16N2O4 It is a derivative of benzene with two pyridin-2-ylmethyl groups attached to the benzene ring at the 1 and 4 positions, and two ester groups at the same positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with pyridin-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridin-2-ylmethyl groups can be oxidized to form pyridine N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Benzene-1,4-dimethanol derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
作用機序
The mechanism of action of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity[3][3]. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions.
類似化合物との比較
Similar Compounds
1,4-Bis(4-pyridylmethyl)benzene: Similar structure but lacks the ester groups.
1,4-Bis(1H-imidazol-1-yl)methylbenzene: Contains imidazole groups instead of pyridine.
1,4-Bis(2-pyridyl)benzene: Similar but with pyridine groups directly attached to the benzene ring.
Uniqueness
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of both pyridin-2-ylmethyl and ester groups, which provide a combination of coordination and reactivity properties not found in the similar compounds listed above. This makes it a versatile compound for various applications in coordination chemistry, materials science, and biological research .
特性
CAS番号 |
828915-35-1 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
bis(pyridin-2-ylmethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16N2O4/c23-19(25-13-17-5-1-3-11-21-17)15-7-9-16(10-8-15)20(24)26-14-18-6-2-4-12-22-18/h1-12H,13-14H2 |
InChIキー |
RKSULSNXBAJLMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)





![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)

![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
